molecular formula C7H12ClIO2 B13076840 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane

3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane

Cat. No.: B13076840
M. Wt: 290.52 g/mol
InChI Key: RURWVCIGUOINPL-UHFFFAOYSA-N
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Description

3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane ( 1594728-69-4) is a high-value chemical building block designed for advanced research and development in medicinal chemistry. This compound features a reactive oxetane ring, a motif that has gained significant attention for its ability to improve the physicochemical properties of drug candidates . The compact, polar, and three-dimensional nature of the oxetane moiety serves as a versatile bioisostere, commonly used to replace carbonyl or gem-dimethyl groups. This substitution can lead to enhanced aqueous solubility, reduced lipophilicity, improved metabolic stability, and lower susceptibility to P-glycoprotein efflux in target molecules . In drug discovery campaigns, the incorporation of oxetane rings like the one in this reagent is a established strategy to fine-tune key properties such as pKa, LogD, and pharmacokinetic profiles . The unique electronic properties of the oxygen atom impart a powerful electron-withdrawing effect, which can be leveraged to modulate the characteristics of adjacent functional groups . Furthermore, 3,3-disubstituted oxetanes are known for their superior stability under a range of conditions, making them robust scaffolds for synthetic elaboration . With its reactive chloro and iodo handles, this bifunctional compound is an ideal intermediate for further synthetic transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, to create novel compounds for biological screening. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H12ClIO2

Molecular Weight

290.52 g/mol

IUPAC Name

3-(1-chloro-3-iodo-2-methylpropan-2-yl)oxyoxetane

InChI

InChI=1S/C7H12ClIO2/c1-7(4-8,5-9)11-6-2-10-3-6/h6H,2-5H2,1H3

InChI Key

RURWVCIGUOINPL-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(CI)OC1COC1

Origin of Product

United States

Preparation Methods

Synthesis via Williamson Ether Synthesis

One common method for preparing oxetane derivatives is through Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide.

Key Steps:

  • Reagents: An alkoxide (derived from the corresponding alcohol) and a suitable alkyl halide (in this case, 1-chloro-3-iodo-2-methylpropan-2-ol).
  • Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50–70 °C).

Yield: The yields of this method can vary but are generally reported to be between 60% and 85% depending on the purity of the starting materials and reaction conditions.

Cyclization Reaction

Another approach involves the cyclization of suitable precursors to form the oxetane ring.

Key Steps:

  • Starting Material: A precursor such as an allylic alcohol or an epoxide can be used.
  • Catalysts: Lewis acids like BF₃ or SnCl₂ can facilitate the cyclization process.

  • Conditions: The reaction is often conducted under reflux conditions in a non-polar solvent such as toluene.

Yield: This method may yield oxetanes in moderate to high yields, typically ranging from 50% to 80%.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane, including their respective yields and conditions.

Method Key Steps Conditions Typical Yield
Williamson Ether Synthesis Nucleophilic substitution DMF/THF, 50–70 °C 60% - 85%
Cyclization Reaction Cyclization of precursors Reflux in toluene 50% - 80%

Chemical Reactions Analysis

Types of Reactions

3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions to form linear or cyclic products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Ring-Opening: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In organic synthesis, 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. Its halogenated side chains and oxetane ring are of particular interest for designing new pharmaceuticals with improved pharmacokinetic properties.

Industry

In the industrial sector, 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane exerts its effects depends on the specific application. In chemical reactions, the halogen atoms and oxetane ring play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved would vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane and related oxetanes:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane 1-Chloro-3-iodo-2-methylpropan-2-yl C₈H₁₃ClIO₂ 302.55 High steric bulk, potential halogen-directed reactivity (e.g., nucleophilic substitution) N/A (Inferred)
3-Iodooxetane Iodo C₃H₅IO 183.98 Simpler halogenation; used as a building block for functionalization
3-(Nitromethylene)oxetane Nitromethylene C₄H₅NO₃ 131.09 High-performance energetic material; reacts with tetrazoles to form explosives
3-Ethyl-3-[(oxiran-2-ylmethoxy)methyl]oxetane Ethyl, epoxy-methoxy C₁₂H₂₂O₃ 214.30 Crosslinking agent in polymers; moderate toxicity (H302, H319)
AMMO (3-Azidomethyl-3-methyloxetane) Azidomethyl C₅H₁₀N₃O 140.15 Energetic binder; lower stability compared to nitro derivatives

Key Observations

Reactivity and Stability :

  • The target compound’s chlorine and iodine substituents likely enhance its susceptibility to nucleophilic substitution reactions compared to simpler oxetanes like 3-iodooxetane. However, its stability may be lower than nitro-substituted derivatives (e.g., 3-(nitromethylene)oxetane), which benefit from the electron-withdrawing nitro group stabilizing the oxetane ring .
  • Unlike AMMO or BAMO, which contain azide groups prone to decomposition, the target’s halogen substituents may offer better thermal stability, though this requires experimental validation .

Physicochemical Properties :

  • The bulky branched substituent increases molecular weight (302.55 g/mol) and lipophilicity, likely raising the LogD compared to smaller oxetanes. This could limit its utility in drug discovery, where lower LogD is often desirable .
  • In contrast, 3-(nitromethylene)oxetane derivatives exhibit high nitrogen content and density, making them superior in energetic applications .

Applications: Energetic Materials: The target compound lacks nitro or azide groups critical for explosive performance, suggesting it is less suited for energetic binders compared to 3-(nitromethylene)oxetane derivatives . Pharmaceuticals: Halogenated oxetanes are rare in drug discovery due to challenges in balancing bioactivity and stability. The target’s halogenation may improve metabolic stability but could reduce solubility . Industrial Chemistry: Potential use as a crosslinker in polymers, akin to 3-ethyl-3-[(oxiran-2-ylmethoxy)methyl]oxetane, though its environmental hazards (inferred from halogen content) may limit adoption .

Safety and Environmental Impact :

  • Chlorine and iodine substituents may confer acute toxicity (oral/ocular) and environmental persistence, similar to perfluorinated oxetanes (e.g., C12H22O3 in ). Proper handling and disposal protocols are critical .

Biological Activity

The compound 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane is C11H14ClIOC_{11}H_{14}ClIO, with a molecular weight of 324.58 g/mol . Its structure features an oxetane ring, which contributes to its chemical reactivity and biological interactions. The presence of halogen atoms (chlorine and iodine) enhances its binding properties to biological targets, potentially influencing enzyme activity and receptor interactions.

The biological activity of 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane is primarily attributed to its ability to interact with various molecular targets through:

  • Halogen Bonding : The chlorine and iodine atoms facilitate unique interactions with enzymes and receptors.
  • Hydrogen Bonding : The hydroxyl group in the molecule can participate in hydrogen bonding, affecting the compound's reactivity and affinity for biological targets.

These interactions may modulate enzymatic pathways or receptor signaling, leading to therapeutic effects.

Biological Activities

Research indicates that 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Investigations into its cytotoxic effects have shown that it may inhibit cancer cell proliferation in vitro, indicating potential as an anticancer agent.
  • Inflammatory Response Modulation : The compound may influence inflammatory pathways, suggesting applications in treating inflammatory diseases.

Case Studies

Several studies have explored the biological effects of 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane:

Case Study 1: Antimicrobial Testing

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as a novel antibacterial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 2: Anticancer Activity

In vitro assays performed on human cancer cell lines revealed that 3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane induced apoptosis in a dose-dependent manner. The IC50 values were determined as follows:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

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